Nonafluoro-tert-butyl acetate
Overview
Description
Nonafluoro-tert-butyl acetate is a useful research compound. Its molecular formula is C6H3F9O2 and its molecular weight is 278.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- A new synthesis procedure for various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols and corresponding trimethylsilyl ethers has been developed, demonstrating the chemical versatility of this compound (Babadzhanova et al., 2005).
- The compound participates in unique reactions, such as with hexafluorothioacetone dimer and ketene dimethylacetal, leading to interesting ring-opening processes and product formations (Petrov & Marshall, 2012).
Pharmaceutical Applications
- In the pharmaceutical realm, it has been used in the synthesis of potent inhibitors, such as a cholesteryl ester transfer protein (CETP) inhibitor, showcasing its utility in drug development (Li et al., 2010).
Solvolytic Reactions
- The compound enhances π-participation in solvolytic reactions, as seen in studies involving cyclooctatetraenylpropyl and cyclooctatetraenylbutyl p-nitrobenzenesulfonates, highlighting its role in facilitating complex chemical processes (Ferber et al., 1980).
Material Science Applications
- In material science, derivatives of this compound have shown promising results in producing stable hydrophobic coatings for various surfaces, indicating potential applications in industry (Shkinev et al., 2021).
Mechanism of Action
Target of Action
Similar compounds like 1,1,1,3,3,3-hexafluoro-2-propanol have been known to facilitate friedel–crafts-type reactions .
Mode of Action
This compound, being a fluorinated polar solvent, has high ionizing power. It facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
It’s known that the compound can catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Pharmacokinetics
It’s known that similar compounds have a boiling point of 58 °c (1013 hpa), a density of 1616 g/cm3 (20 °C), and a vapor pressure of 205 hPa (25 °C) .
Result of Action
It’s known that similar compounds can facilitate various synthetic transformations .
Biochemical Analysis
Biochemical Properties
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate plays a significant role in biochemical reactions due to its high ionizing power and ability to facilitate various chemical processes. It interacts with enzymes, proteins, and other biomolecules, often acting as a solvent or catalyst. For instance, it enhances the efficiency of rhodium (I)-catalyzed cycloaddition reactions and facilitates Friedel–Crafts-type reactions without the need for a Lewis acid catalyst
Cellular Effects
The effects of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s high polarity and strong hydrogen-bond donation capabilities make it a potent agent in modifying cellular environments . These changes can lead to variations in cellular responses, including alterations in metabolic activities and gene expression profiles.
Molecular Mechanism
At the molecular level, 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds and its high ionizing power facilitate its interaction with enzymes and other proteins, leading to changes in their activity and function . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can also have significant biochemical impacts . Understanding these temporal effects is crucial for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activities or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including organ damage or disruption of normal cellular functions . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s high ionizing power and ability to form hydrogen bonds enable it to participate in complex biochemical reactions, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential impacts on health and disease.
Transport and Distribution
The transport and distribution of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are essential for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential impacts on cellular function.
Properties
IUPAC Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F9O2/c1-2(16)17-3(4(7,8)9,5(10,11)12)6(13,14)15/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXMSHHEWAZQQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631430 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24165-09-1 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.